

# conservation of M2e sequence across human influenza strains

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Conservation of the M2e Sequence Across Human Influenza Strains

## Introduction

Influenza A viruses pose a persistent global health threat, primarily due to their capacity for rapid evolution through antigenic drift and shift.[1] This continuous evolution, particularly in the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), necessitates the annual reformulation of seasonal vaccines to match circulating strains.[2][3] In the quest for a "universal" influenza vaccine that provides broad, long-lasting protection against diverse strains, researchers have focused on highly conserved viral proteins.[4][5]

Among the most promising targets is the extracellular domain of the Matrix 2 protein (M2e). The M2 protein is a proton-selective ion channel embedded in the viral envelope, playing a critical role in the viral life cycle. Its ectodomain, M2e, is a 23-amino acid peptide that exhibits a remarkable degree of sequence conservation across virtually all human influenza A virus subtypes. This high level of conservation makes it an attractive antigen for inducing broadly cross-protective immunity.

This technical guide provides a comprehensive overview of M2e sequence conservation in human influenza A strains. It is intended for researchers, scientists, and drug development professionals, offering quantitative data on sequence variability, detailed experimental methodologies for conservation analysis, and visualizations of key pathways and workflows.



## **M2 Protein: Structure and Function**

The Matrix 2 (M2) protein is a 97-amino acid, type III transmembrane protein that assembles into a tetramer to form a functional ion channel. It is encoded by gene segment 7 of the influenza A virus genome, which also encodes the Matrix 1 (M1) protein through alternative splicing. The M2 protein can be divided into three distinct domains:

- N-Terminal Ectodomain (M2e): A 23-residue peptide (amino acids 2-24) exposed on the exterior of the viral or infected cell membrane. This is the primary target for antibodymediated immunity.
- Transmembrane Domain: A 19-residue alpha-helical segment that forms the pore of the ion channel. Key residues like Histidine-37 and Tryptophan-41 are critical for its proton-channel activity.
- C-Terminal Cytoplasmic Tail: A 54-residue domain that extends into the interior of the virion or host cell cytoplasm and is involved in viral budding and assembly.

The primary function of the M2 ion channel is to facilitate viral uncoating following entry into the host cell. As the endosome acidifies, the M2 channel allows protons to flow into the virion, disrupting the interaction between the M1 protein and the viral ribonucleoprotein complexes (vRNPs) and priming them for release into the cytoplasm. While only a small number of M2 molecules (20-60 per virion) are present on the viral particle, the protein is abundantly expressed on the surface of infected host cells, making M2e accessible to the immune system.

## M2e Sequence Conservation: Data and Analysis

The high degree of M2e sequence conservation is attributed to several factors:

- Genetic Constraint: The M gene uses overlapping reading frames to encode both M1 and M2. Specifically, the nucleotides encoding the first 9 amino acids of M2e are shared with M1 in the same reading frame, while those for amino acids 10-23 overlap with the M1 coding sequence in a different reading frame. Since M1 is one of the most conserved influenza proteins, this genetic arrangement severely restricts the mutational capacity of M2e.
- Functional Constraint: The structural integrity required for the M2 protein to form a stable tetrameric ion channel imposes limitations on amino acid substitutions within the M2e region.



Highly conserved cysteine residues at positions 17 and 19, for example, form disulfide bonds that stabilize the tetramer.

Low Immune Pressure: During natural infection, M2e is poorly immunogenic, inducing weak
and short-lived antibody responses. This lack of strong immune selection pressure means
there is little evolutionary drive for the virus to alter the M2e sequence to escape host
immunity.

### **Data Presentation**

Analysis of thousands of influenza A virus sequences has established consensus M2e sequences for viruses from different host species. While highly conserved, variations do exist, most notably between the long-circulating human strains and avian-like strains, such as the one that caused the 2009 H1N1 pandemic.

Table 1: M2e Consensus Sequences in Human, Avian, and Swine Influenza A Viruses This table presents the consensus amino acid sequences for the M2e protein (residues 2-24) derived from large-scale sequence analyses. The "Human (pre-2009)" sequence represents the canonical sequence found in human seasonal H1N1, H2N2, and H3N2 viruses, while the "Human (H1N1pdm09)" sequence is of avian-like swine origin. Differences from the pre-2009 human consensus are highlighted.

| Host/Lineage           | M2e Amino Acid Sequence<br>(Residues 2-24) | Source(s)    |
|------------------------|--------------------------------------------|--------------|
| Human (pre-2009)       | SLLTEVETPIRNEWGCRCND<br>SSD                |              |
| Human (H1N1pdm09)      | SLLTEVETPTRSEWECRCSD<br>SSD                |              |
| Avian                  | SLLTEVETPTRNEWECRCSD<br>SSD                | _            |
| Swine (North American) | SLLTEVETPIRNEWECRCSDS<br>SD                | <del>-</del> |
| Swine (Eurasian)       | SLLTEVETPTRSEWECRCSD<br>SSD                | -            |







Table 2: Frequency of Amino Acid Variations in Human M2e Sequences This table summarizes the mutation frequency at each position of the M2e peptide based on an analysis of 14,588 human influenza A M2 sequences. The data highlights the remarkable conservation of the N-terminal region.



| Position | Consensus<br>Amino Acid | Variation<br>Frequency (%) | Notable<br>Variants | Source(s) |
|----------|-------------------------|----------------------------|---------------------|-----------|
| 2        | S (Serine)              | < 1%                       | -                   | _         |
| 3        | L (Leucine)             | < 1%                       | -                   | _         |
| 4        | L (Leucine)             | < 1%                       | -                   | _         |
| 5        | T (Threonine)           | < 1%                       | -                   | _         |
| 6        | E (Glutamic Acid)       | < 1%                       | -                   |           |
| 7        | V (Valine)              | < 1%                       | -                   |           |
| 8        | E (Glutamic Acid)       | < 1%                       | -                   |           |
| 9        | T (Threonine)           | < 1%                       | -                   |           |
| 10       | P (Proline)             | ~2%                        | S                   |           |
| 11       | I (Isoleucine)          | ~15%                       | Т                   |           |
| 12       | R (Arginine)            | < 1%                       | -                   |           |
| 13       | N (Asparagine)          | ~15%                       | S                   |           |
| 14       | E (Glutamic Acid)       | < 1%                       | -                   | _         |
| 15       | W (Tryptophan)          | < 1%                       | -                   | _         |
| 16       | G (Glycine)             | ~15%                       | E                   | _         |
| 17       | C (Cysteine)            | < 1%                       | -                   | _         |
| 18       | R (Arginine)            | < 1%                       | -                   | _         |
| 19       | C (Cysteine)            | < 1%                       | -                   | _         |
| 20       | N (Asparagine)          | ~15%                       | S                   | _         |
| 21       | D (Aspartic Acid)       | < 1%                       | -                   | _         |
| 22       | S (Serine)              | < 1%                       | -                   | _         |
| 23       | S (Serine)              | < 1%                       | -                   | _         |
| 24       | D (Aspartic Acid)       | < 1%                       | -                   | _         |



The core epitope SLLTE is present in approximately 97-98% of all human, swine, and avian influenza A viruses. The most significant variations occur at positions 11, 13, 16, and 20, which differentiate the "human-like" M2e from the "avian-like" M2e sequence. The emergence of the H1N1pdm09 virus, which carried an avian-like M2e, underscored the importance of including multiple M2e variants in a universal vaccine design to ensure broad coverage.

## **Experimental Protocols for M2e Analysis**

Assessing the conservation of M2e involves both genetic sequencing to determine the primary amino acid sequence and functional assays to confirm antibody recognition and protein expression.

# Protocol: M Gene Sequencing and Phylogenetic Analysis

Objective: To determine the M2e sequence of influenza A virus isolates and analyze their evolutionary relationship.

#### Methodology:

- Sample Collection and RNA Extraction: Collect nasopharyngeal swabs or viral culture supernatant. Extract total viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
- Reverse Transcription and PCR (RT-PCR):
  - Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.
  - Amplify the full M gene segment (~1027 bp) via PCR. Utilize universal primers that target the highly conserved non-coding regions at the 3' and 5' ends of the segment to ensure amplification across different subtypes.
- DNA Sequencing:
  - Sanger Sequencing: Purify the PCR product and sequence it using the same primers. This
    method identifies the dominant genetic sequence in the sample population.



Next-Generation Sequencing (NGS): For deeper analysis, use an amplicon-based NGS
approach (e.g., Illumina COVIDSeq™ adapted for influenza). NGS provides highthroughput sequencing and can identify minor variants within the viral population, offering
greater resolution.

#### Sequence Analysis:

- Assemble and translate the nucleotide sequence to derive the amino acid sequence of the M1 and M2 proteins.
- Perform multiple sequence alignment of the M2e region from various isolates using software such as MAFFT or ClustalW to compare them to a reference sequence (e.g., A/PR/8/34(H1N1)).
- Phylogenetic Tree Construction:
  - Use the aligned M gene nucleotide sequences to construct a phylogenetic tree.
  - Employ algorithms like Neighbor-Joining or Maximum Likelihood available in software packages like MAFFT or MEGA (Molecular Evolutionary Genetics Analysis).
  - Visualize the tree using a tool like the Interactive Tree Of Life (iTOL) server to show the evolutionary divergence into host-specific lineages (e.g., human, avian, swine).

# Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for M2e Antibody Binding

Objective: To functionally assess M2e conservation by measuring the cross-reactivity of M2especific antibodies to different M2e peptide variants.

#### Methodology:

• Plate Coating: Coat 96-well microtiter plates with synthetic M2e peptides (e.g., human consensus, avian consensus, or specific variants) at a concentration of 1-5 μg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.



- Washing and Blocking: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
- Primary Antibody Incubation: Add serially diluted primary antibodies (e.g., M2e-specific monoclonal antibody like 14C2, or serum from immunized animals) to the wells. Incubate for 2 hours at room temperature.
- Secondary Antibody Incubation: After washing, add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
- Detection: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. The
   OD value is proportional to the amount of antibody bound to the M2e peptide.

## **Protocol: Flow Cytometry for Surface M2 Expression**

Objective: To verify the surface expression and antibody accessibility of the native M2 protein on cells infected with different influenza A strains.

#### Methodology:

- Cell Culture and Infection: Seed a suitable mammalian cell line (e.g., MDCK or A549) in 6-well plates. Once confluent, infect the cells with different strains of influenza A virus (e.g., H1N1, H3N2) at a multiplicity of infection (MOI) of 1-5. Incubate for 12-18 hours.
- Cell Harvesting and Staining:
  - Gently detach the cells using a non-enzymatic cell dissociation solution.
  - Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
  - Incubate the cells with a primary M2e-specific monoclonal antibody for 30-60 minutes on ice.



- Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., FITCor PE-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.
- Flow Cytometry Analysis:
  - Resuspend the cells in FACS buffer.
  - Analyze the samples on a flow cytometer.
  - Gate on the live cell population and measure the fluorescence intensity. An increase in fluorescence compared to uninfected control cells indicates surface M2e expression.

# **Visualizations: Workflows and Pathways**





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

# Implications for Universal Vaccine and Drug Development

The profound conservation of the M2e sequence makes it a cornerstone candidate for universal influenza A vaccine development. Unlike HA-based vaccines that provide strain-specific immunity, an M2e-based vaccine aims to elicit an antibody response that can recognize virtually any influenza A virus strain. The primary mechanism of protection conferred by anti-M2e antibodies is not direct viral neutralization but rather the clearance of infected cells through Fc-receptor-mediated effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

However, developing an effective M2e vaccine presents challenges. The peptide itself is poorly immunogenic and requires conjugation to a carrier protein (e.g., Hepatitis B core antigen, flagellin) or formulation with potent adjuvants to induce a robust and lasting immune response. Furthermore, the data on M2e variability, particularly the differences between human and avian-like strains, suggest that an optimal universal vaccine may need to incorporate multiple



M2e consensus sequences to provide the broadest possible protection against all circulating and potentially pandemic influenza A viruses.

Beyond vaccines, the conserved M2e epitope is also a target for therapeutic monoclonal antibodies. Such antibodies could provide immediate, passive immunity for treating severe influenza infections.

## Conclusion

The ectodomain of the influenza A M2 protein is one of the most highly conserved regions across all subtypes that infect humans. This conservation is the result of stringent genetic and functional constraints, coupled with low immune pressure during natural infection. While minor variations exist, particularly between long-circulating human strains and those of avian origin, the core M2e sequence remains remarkably stable. This stability establishes M2e as a leading candidate for the development of a universal influenza vaccine capable of providing broad protection and mitigating the impact of both seasonal epidemics and future pandemics. A thorough understanding of its sequence conservation, supported by robust experimental analysis, is critical for the rational design of these next-generation influenza countermeasures.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A sequencing and subtyping protocol for Influenza A and B viruses using Illumina® COVIDSeq™ Assay Kit [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. H3N2 influenza viruses in humans: Viral mechanisms, evolution, and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2e-Based Influenza Vaccines with Nucleoprotein: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly conserved M2e and hemagglutinin epitope-based recombinant proteins induce protection against influenza virus infection PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [conservation of M2e sequence across human influenza strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13912293#conservation-of-m2e-sequence-acrosshuman-influenza-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com